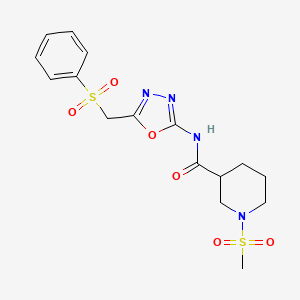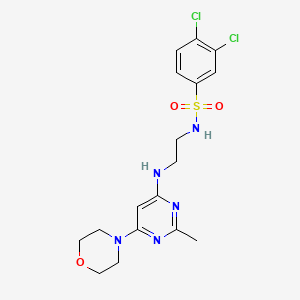
1-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide is a complex organic compound featuring a blend of heterocyclic, sulfonyl, and carboxamide functionalities. The intriguing structure of this compound suggests a range of applications in various scientific disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Initial steps: : The synthesis typically begins with the preparation of the 1,3,4-oxadiazole ring, often through the cyclization of hydrazides with carbon disulfide or diacylhydrazines with phosphorus oxychloride.
Attachment of phenylsulfonyl group: : This involves reactions such as sulfonylation, where phenylsulfonyl chloride reacts with an appropriate base.
Formation of piperidine ring: : The piperidine scaffold can be synthesized via classic amine cyclization reactions.
Final coupling: : The last step often involves the coupling of the carboxamide group to the piperidine ring, facilitated by reagents like EDCI or DCC in the presence of a suitable base.
Industrial Production Methods
Industrial methods tend to favor scalability and cost-effectiveness. A streamlined process involving fewer steps and milder conditions is preferred to ensure higher yields and reproducibility. This often involves continuous flow synthesis, leveraging automated and controlled reaction environments.
Analyse Chemischer Reaktionen
Types of Reactions
1-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide can undergo various chemical reactions:
Oxidation: : The presence of sulfonyl groups makes it susceptible to oxidation reactions, typically using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: : Reductive reactions can target the sulfonyl groups or the oxadiazole ring, using agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Electrophilic or nucleophilic substitutions can occur on the aromatic ring, facilitated by appropriate catalysts or bases.
Common Reagents and Conditions
Oxidation: : mCPBA in dichloromethane.
Reduction: : LiAlH4 in dry ether.
Substitution: : Anhydrous aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products
Oxidation: : Products may include sulfoxides or sulfones.
Reduction: : Reductive cleavage can yield simpler amines or alcohols.
Substitution: : Phenyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide finds applications across multiple fields:
Chemistry: : Utilized in the development of novel catalysts and ligands for organic synthesis.
Biology: : Employed as a tool in biochemical assays due to its potential bioactivity and stability.
Medicine: : Explored for its therapeutic potential in treating diseases that involve oxidative stress and inflammation.
Industry: : Used in the manufacture of specialty chemicals and as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The compound's mechanism of action can be traced to its ability to interact with molecular targets through its diverse functional groups. The oxadiazole ring and sulfonyl groups are key players, enabling interactions with enzymes and receptors that mediate biochemical pathways. Specific pathways involved may include inhibition of enzymes responsible for oxidative stress or modulation of signal transduction pathways in cells.
Vergleich Mit ähnlichen Verbindungen
Similar compounds may include those with analogous structural motifs, such as:
1-(methanesulfonyl)-N-(4-(phenylmethyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide
1-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide
What sets 1-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide apart is the unique positioning and combination of the sulfonyl and oxadiazole groups, which may confer enhanced stability, reactivity, or specific binding properties that are not as pronounced in its analogs.
This structural novelty is what often drives research interest, as unique functional groups can yield unexpected and useful biochemical or physical properties.
Eigenschaften
IUPAC Name |
N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O6S2/c1-27(22,23)20-9-5-6-12(10-20)15(21)17-16-19-18-14(26-16)11-28(24,25)13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTLQFPDSDJYQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NN=C(O2)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-cyclopropyl-6-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B2709229.png)
![N-(2-ethoxyphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2709233.png)
![N-(1-Cyanocycloheptyl)-2-[2-(methanesulfonamidomethyl)piperidin-1-YL]acetamide](/img/structure/B2709235.png)
![N-(4-acetamidophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2709236.png)
![N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-3-(TRIFLUOROMETHYL)BENZAMIDE](/img/structure/B2709237.png)

![Methyl 6-(2,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2709239.png)




![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide](/img/structure/B2709247.png)
![N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide](/img/structure/B2709249.png)
![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2709250.png)
